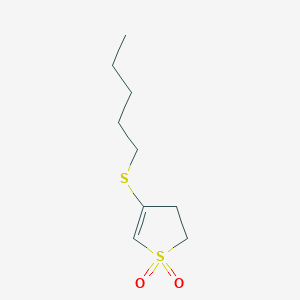
4-(Pentylsulfanyl)-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Pentylsulfanyl)-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione is an organosulfur compound that features a thiophene ring substituted with a pentylsulfanyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pentylsulfanyl)-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione typically involves the nucleophilic substitution of a thiophene derivative. One common method is the reaction of 2,3-dihydrothiophene-1,1-dione with pentylthiol in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis and to ensure high yield.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and controlled temperature and pressure conditions can further enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Pentylsulfanyl)-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione undergoes several types of chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The pentylsulfanyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
4-(Pentylsulfanyl)-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.
Wirkmechanismus
The mechanism of action of 4-(Pentylsulfanyl)-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione involves its interaction with various molecular targets. The sulfur atom can form strong interactions with metal ions, making it useful in catalysis. Additionally, the compound’s ability to undergo redox reactions allows it to participate in electron transfer processes, which is crucial in its biological and industrial applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiophene-2,3-dione: Lacks the pentylsulfanyl group, making it less hydrophobic.
4-(Methylsulfanyl)-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione: Contains a shorter alkyl chain, affecting its solubility and reactivity.
4-(Phenylsulfanyl)-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione: The phenyl group introduces aromaticity, altering its electronic properties.
Uniqueness
4-(Pentylsulfanyl)-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione is unique due to its pentylsulfanyl group, which imparts distinct hydrophobic characteristics and influences its reactivity and interactions with other molecules. This makes it particularly valuable in applications requiring specific solubility and reactivity profiles.
Eigenschaften
CAS-Nummer |
82813-65-8 |
|---|---|
Molekularformel |
C9H16O2S2 |
Molekulargewicht |
220.4 g/mol |
IUPAC-Name |
4-pentylsulfanyl-2,3-dihydrothiophene 1,1-dioxide |
InChI |
InChI=1S/C9H16O2S2/c1-2-3-4-6-12-9-5-7-13(10,11)8-9/h8H,2-7H2,1H3 |
InChI-Schlüssel |
QOKQMROTSJDIOB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCSC1=CS(=O)(=O)CC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,3-Diborabicyclo[1.1.1]pentane](/img/structure/B14411723.png)
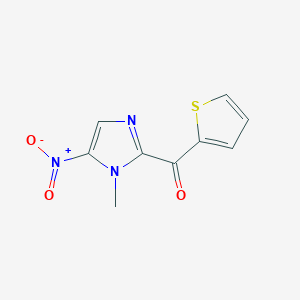
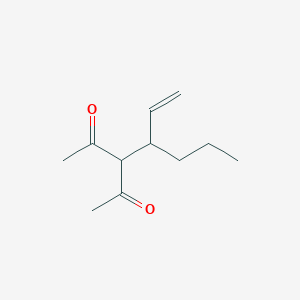
![2-[(Benzenesulfonyl)methyl]-1-methyl-3-nitrobenzene](/img/structure/B14411745.png)
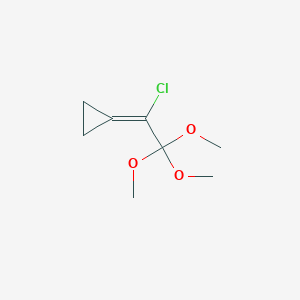
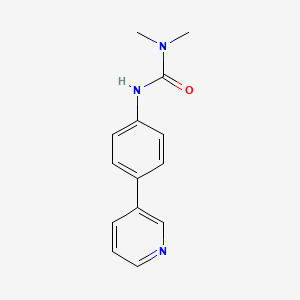
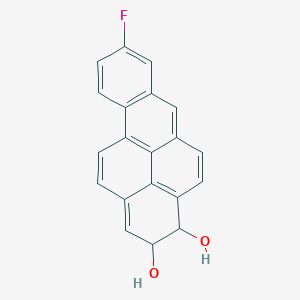
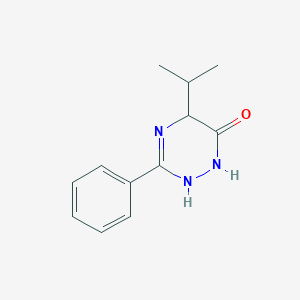
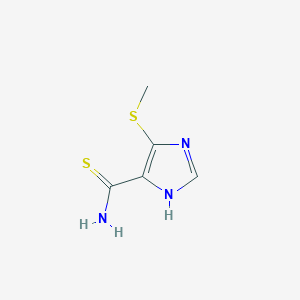
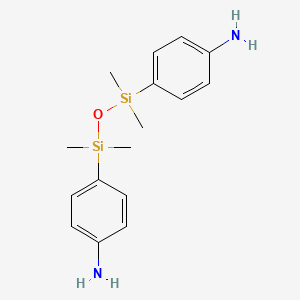
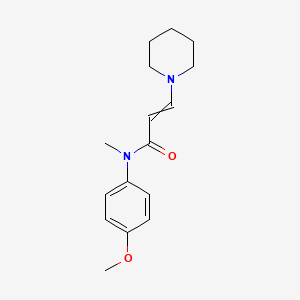
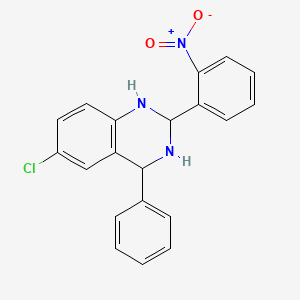
![1-(2,5-Dimethyl-3H-thieno[2,3-d][1,3]diazepin-3-yl)ethan-1-one](/img/structure/B14411789.png)
![8,8-Dimethylspiro[4.5]decane-6,10-dione](/img/structure/B14411791.png)
